6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine
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Overview
Description
6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine is a heterocyclic organic compound that contains both pyridazine and pyridine rings. Compounds with such structures are often studied for their potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine typically involves the reaction of 4-chlorobenzaldehyde with 4-pyridylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions may vary, but common reagents include hydrochloric acid or sulfuric acid as catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can produce the corresponding amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-4-(4-pyridyl)pyridazine: Lacks the chloro substituent at the 6-position.
6-Chloro-3-(4-methylphenyl)-4-(4-pyridyl)pyridazine: Contains a methyl group instead of a chloro group on the phenyl ring.
Uniqueness
6-Chloro-3-(4-chlorophenyl)-4-(4-pyridyl)pyridazine is unique due to the presence of both chloro substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.
Properties
Molecular Formula |
C15H9Cl2N3 |
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Molecular Weight |
302.2 g/mol |
IUPAC Name |
6-chloro-3-(4-chlorophenyl)-4-pyridin-4-ylpyridazine |
InChI |
InChI=1S/C15H9Cl2N3/c16-12-3-1-11(2-4-12)15-13(9-14(17)19-20-15)10-5-7-18-8-6-10/h1-9H |
InChI Key |
UFJUQIDDOPGCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2C3=CC=NC=C3)Cl)Cl |
Origin of Product |
United States |
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